molecular formula C22H23BrN2O4 B2878470 2-Bromo-5-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide CAS No. 1251544-46-3

2-Bromo-5-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide

Cat. No. B2878470
CAS RN: 1251544-46-3
M. Wt: 459.34
InChI Key: XZPKRAQFPDRRMP-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide is a useful research compound. Its molecular formula is C22H23BrN2O4 and its molecular weight is 459.34. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antidopaminergic Properties

Research on similar compounds, like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, explores their synthesis and antidopaminergic properties. These compounds, evaluated for their affinity for dopamine receptors and their inhibition of apomorphine-induced behaviors, indicate potential as antipsychotic agents with a lower tendency to induce extrapyramidal side effects (Högberg et al., 1990).

Anti-Inflammatory and Analgesic Agents

Another study focuses on novel compounds derived from visnaginone and khellinone, evaluating their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. This research showcases the therapeutic potential of these compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).

CCR5 Antagonists for HIV Treatment

The synthesis of 7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide demonstrates a practical approach to creating orally active CCR5 antagonists. These compounds are significant for HIV treatment, illustrating the role of chemical synthesis in developing therapeutic agents (Ikemoto et al., 2005).

Molecular Interactions and Synthetic Methodologies

Studies on reactions like those involving 2-bromo-7-methoxytropone offer insights into molecular interactions and synthetic pathways. These findings contribute to the understanding of chemical reactions and the development of new synthetic methods (Nozoe et al., 1979).

properties

IUPAC Name

2-bromo-5-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4/c1-28-16-6-7-19(23)17(13-16)21(26)24-14-5-8-20-18(12-14)22(27)25-10-3-2-4-15(25)9-11-29-20/h5-8,12-13,15H,2-4,9-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPKRAQFPDRRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-methoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide

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